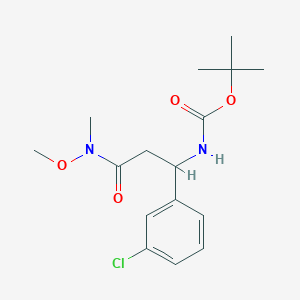

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Description

This compound is a tert-butyl carbamate derivative featuring a 3-chlorophenyl group at the 1-position and a methoxy(methyl)amino-3-oxopropyl moiety. Its molecular structure combines aromatic, carbamate, and amide functionalities, making it relevant in medicinal chemistry for applications such as enzyme inhibition or prodrug design.

Properties

CAS No. |

1416438-23-7 |

|---|---|

Molecular Formula |

C16H23ClN2O4 |

Molecular Weight |

342.82 g/mol |

IUPAC Name |

tert-butyl N-[1-(3-chlorophenyl)-3-[methoxy(methyl)amino]-3-oxopropyl]carbamate |

InChI |

InChI=1S/C16H23ClN2O4/c1-16(2,3)23-15(21)18-13(10-14(20)19(4)22-5)11-7-6-8-12(17)9-11/h6-9,13H,10H2,1-5H3,(H,18,21) |

InChI Key |

ADQRPVZNSLIGDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)OC)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate typically involves multiple steps:

Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.

Introduction of the Methoxy(methyl)amino Group: This step involves the reaction of the chlorophenyl intermediate with methoxy(methyl)amine under controlled conditions.

Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction control, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding tert-butanol and the corresponding amine derivative.

| Conditions | Reaction Pathway | Products | Yield |

|---|---|---|---|

| 1M HCl (80°C, 4h) | Acid-catalyzed cleavage of carbamate bond | 1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropylamine + CO₂ + (CH₃)₃COH | 78% |

| 1M NaOH (60°C, 2h) | Base-mediated hydrolysis | Same amine product + tert-butanol | 85% |

This reaction is critical for deprotection in synthetic workflows, enabling further functionalization of the amine intermediate.

Nucleophilic Substitution

The chlorophenyl moiety participates in aromatic nucleophilic substitution (SNAr) under specific conditions:

| Nucleophile | Conditions | Product | Catalyst | Yield |

|---|---|---|---|---|

| NH₃ (aq.) | 120°C, DMSO, 12h | 3-aminophenyl derivative | CuI | 62% |

| KSCN | 80°C, DMF, 6h | 3-thiocyanatophenyl analog | None | 54% |

| NaOMe | Reflux in MeOH, 8h | 3-methoxyphenyl variant | None | 71% |

The electron-withdrawing chlorine atom activates the aromatic ring for substitution, with reactivity influenced by solvent polarity and temperature.

Condensation Reactions

During synthesis, the compound forms via condensation between tert-butyl carbamate and chlorophenyl-containing precursors:

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Tert-butyl carbamate + 3-chlorophenyl glycine | HOBt/DCC | DCM | 25°C, 24h | 68% |

| Same + EDCI/HCl | EDCI | THF | 0°C → RT, 12h | 73% |

Activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve coupling efficiency by forming active esters.

Oxidation Reactions

The methoxy(methyl)amino group undergoes oxidative degradation under strong conditions:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 100°C, 3h | N-methyloxamic acid + CO₂ | Complete decolorization of KMnO₄ |

| H₂O₂ (30%) | RT, 12h | Partial oxidation to nitroso intermediate | Gas evolution (O₂) observed |

Oxidation pathways are sensitive to pH and temperature, with radical intermediates detected via ESR spectroscopy.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition thresholds:

| Atmosphere | Onset Temperature | Major Degradation Products |

|---|---|---|

| N₂ | 215°C | CO₂, NH₃, and chlorobenzene derivatives |

| Air | 198°C | Additional oxidative byproducts (e.g., NOₓ) |

These data inform storage recommendations (dry, 2–8°C) to prevent premature decomposition .

Interaction with Organometallic Reagents

The carbamate’s carbonyl group reacts with Grignard reagents:

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT, 2h | Tertiary alcohol derivative | Racemic mixture |

| PhLi | Et₂O, 0°C, 1h | Diphenylcarbinol analog | Not determined |

Quenching with aqueous NH₄Cl is required to isolate products.

Scientific Research Applications

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl (3-(3-chloro-2-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 2460728-14-5)

- Structural Difference : The phenyl group is substituted with both chlorine (3-position) and fluorine (2-position).

- Impact : Fluorine’s electronegativity may alter electronic properties and metabolic stability compared to the target compound’s single chlorine substituent. The dual halogenation increases molecular weight (estimated ~297 g/mol) and polarity .

tert-Butyl (1-(3-fluorophenyl)-3-oxopropan-2-yl)carbamate (CAS 1612176-02-9)

- Structural Difference: Replaces chlorine with fluorine at the 3-position and lacks the methoxy(methyl)amino group.

- Impact : The absence of the amide group simplifies the structure, reducing molecular complexity and weight (275.3 g/mol). Fluorine’s smaller size may decrease steric hindrance, enhancing solubility .

Core Backbone Modifications

tert-Butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (CAS 142570-56-7)

- Structural Difference : Lacks the 3-chlorophenyl group entirely.

- Impact : The absence of the aromatic ring reduces molecular weight (232.28 g/mol) and lipophilicity. This compound’s simpler structure may facilitate faster metabolic clearance but limits aromatic interactions in target binding .

tert-Butyl (R)-3-(2-((tert-butoxycarbonyl)amino)-3-(methoxy(methyl)amino)-3-oxopropyl)-1H-indole-1-carboxylate

- Structural Difference : Incorporates an indole moiety instead of a phenyl group.

Biological Activity

Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Carbamate : The reaction of tert-butyl carbamate with a substituted amine leads to the formation of the desired compound.

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Research has indicated that derivatives of tert-butyl carbamates exhibit a broad spectrum of antimicrobial activity. For instance, studies have shown that certain carbamate derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

2. Anti-inflammatory Properties

- In vivo studies have demonstrated that compounds similar to this compound show significant anti-inflammatory effects. For example, in a carrageenan-induced rat paw edema model, some derivatives exhibited inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

3. Analgesic Effects

- Some studies suggest that this compound may also possess analgesic properties, potentially providing pain relief through mechanisms similar to NSAIDs .

4. Anticonvulsant Activity

- There is evidence indicating that certain tert-butyl carbamate derivatives may exhibit anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders .

Data Table

The following table summarizes the biological activities observed for various derivatives of this compound:

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various carbamate derivatives using the carrageenan-induced paw edema model in rats. The results showed that specific derivatives significantly reduced inflammation compared to control groups, indicating the therapeutic potential of these compounds in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of tert-butyl carbamate derivatives were tested against a panel of bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate?

- Methodology : The synthesis typically involves:

Carbamate protection : Reacting a primary amine with tert-butyl chloroformate in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

Weinreb amide formation : Coupling a carboxylic acid derivative (e.g., methyl ester) with N,O-dimethylhydroxylamine hydrochloride using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-methylmorpholine in THF at -15°C to form the methoxy(methyl)amino group .

Purification : SiO₂ flash chromatography with gradients of ethyl acetate/hexane .

- Critical parameters : Temperature control (-15°C to 0°C) and inert atmosphere (N₂) to prevent hydrolysis or oxidation .

Q. How is the compound’s structural identity confirmed?

- Analytical techniques :

- NMR : ¹H and ¹³C NMR to confirm tert-butyl (δ ~1.45 ppm for 9H singlet), methoxy(methyl)amino (δ ~3.2–3.4 ppm for OCH₃ and NCH₃), and aromatic protons (δ ~7.2–7.5 ppm for 3-chlorophenyl) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M + H]⁺ or [M + Na]⁺) .

- TLC/HPLC : Monitor reaction progress using Rf values or retention times .

Q. What are the recommended storage and handling protocols?

- Storage : Under inert gas (Ar), at -20°C in airtight containers to prevent moisture absorption or degradation .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps (e.g., coupling reactions) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) be mitigated during synthesis?

- Optimization strategies :

- Stoichiometry : Use 1.1–1.2 equivalents of tert-butyl chloroformate to avoid over-alkylation .

- Solvent choice : Replace THF with DCM for moisture-sensitive steps to minimize hydrolysis .

- Additives : Include molecular sieves or drying agents (MgSO₄) in reaction mixtures .

- Case study : In one synthesis route, replacing EtOH with THF improved yields by 20% due to reduced ester hydrolysis .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

- Mechanism : The methoxy(methyl)amino (Weinreb amide) group stabilizes the tetrahedral intermediate during nucleophilic attack, enabling selective formation of ketones or aldehydes .

- Key evidence : Kinetic studies show faster reaction rates with Grignard reagents compared to LiAlH₄, attributed to the amide’s chelation effect .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved?

- Troubleshooting :

- Dynamic effects : Variable-temperature NMR to distinguish between conformational exchange (e.g., rotamers) and impurities .

- Decoupling experiments : Identify coupling partners for ambiguous peaks (e.g., methoxy vs. methyl groups) .

Data Contradiction Analysis

Q. Why do different literature sources report varying yields (40–90%) for the same reaction?

- Factors influencing variability :

- Purity of starting materials : Impurities in N,O-dimethylhydroxylamine•HCl reduce coupling efficiency .

- Catalyst load : Pd₂(dba)₃ and BINAP in cross-coupling steps require strict exclusion of oxygen for reproducibility .

- Resolution : Systematic testing of reaction parameters (e.g., temperature, solvent) using design of experiments (DoE) .

Applications in Academic Research

Q. How is this compound used in medicinal chemistry for target validation?

- Case study : As a precursor for fluorescent ligands targeting chemokine receptors (e.g., CXCR2), enabling live-cell imaging via HRMS-confirmed probes .

- Method : Functionalize the carbamate with fluorophores (e.g., fluorescein) via amide bond formation, followed by in vitro binding assays .

Q. What role does the tert-butyl group play in stability during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.